5-(Difluoromethoxy)-2,4-difluorobenzaldehyde
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Overview
Description
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with two fluorine atoms and a difluoromethoxy group, making it a highly fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the etherification of a suitable phenol derivative with a difluoromethylating agent, followed by nitration, hydrolysis, and reduction steps . The reaction conditions often require the use of strong bases, such as sodium hydroxide, and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. This often involves continuous flow methods and the use of catalysts to enhance reaction efficiency . The industrial process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-(Difluoromethoxy)-2,4-difluorobenzoic acid.
Reduction: 5-(Difluoromethoxy)-2,4-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2,4-difluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)benzaldehyde
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- Trifluoromethyl ethers
Uniqueness
5-(Difluoromethoxy)-2,4-difluorobenzaldehyde is unique due to the presence of both difluoromethoxy and difluorobenzaldehyde groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C8H4F4O2 |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,4-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-3,8H |
InChI Key |
LZSCZJAQPXMCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)F)F)C=O |
Origin of Product |
United States |
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